2-(3,4-Dichlorphenyl)pyrrolidin

Übersicht

Beschreibung

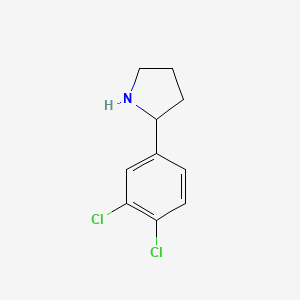

2-(3,4-Dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11Cl2N. It is a member of the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its dichlorophenyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-(3,4-Dichlorophenyl)pyrrolidine serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable it to play a crucial role in developing drugs aimed at treating neurological disorders. The compound's ability to interact with neurotransmitter systems makes it valuable in designing therapeutic agents targeting conditions such as depression and anxiety disorders.

Case Study: Neurological Drug Development

A recent study synthesized a series of pyrrolidine derivatives that included 2-(3,4-Dichlorophenyl)pyrrolidine. These derivatives were evaluated for their binding affinity to neurotransmitter receptors, demonstrating significant potential as novel antidepressants. The results indicated that certain substitutions on the pyrrolidine ring enhanced receptor affinity, suggesting pathways for further drug development.

Neuroscience Research

The compound is extensively used in neuroscience to investigate neurotransmitter systems. Research involving 2-(3,4-Dichlorophenyl)pyrrolidine has provided insights into the mechanisms underlying various mental health conditions.

Data Table: Summary of Neuroscience Studies

Analytical Chemistry

In analytical chemistry, 2-(3,4-Dichlorophenyl)pyrrolidine is utilized as a standard for quantifying related substances in complex mixtures. Its stability and defined chemical properties make it suitable for use in various analytical methods.

Applications in Analytical Methods

- High-Performance Liquid Chromatography (HPLC) : Used to determine the concentration of related compounds in pharmaceutical formulations.

- Mass Spectrometry : Acts as a reference standard for identifying molecular weights and structural elucidation of similar compounds.

Biochemical Assays

The compound plays a role in biochemical assays aimed at evaluating the efficacy of potential therapeutic agents. By examining the interactions between 2-(3,4-Dichlorophenyl)pyrrolidine and biological targets, researchers can gain insights into drug action mechanisms.

Case Study: Efficacy Evaluation

In a biochemical assay study, various derivatives of 2-(3,4-Dichlorophenyl)pyrrolidine were tested for their efficacy against specific enzymes associated with disease pathways. The results showed varying degrees of inhibition, with some compounds exhibiting IC50 values below 10 µM, indicating strong potential as therapeutic agents.

Material Science

Emerging research indicates that 2-(3,4-Dichlorophenyl)pyrrolidine may also find applications in material science, particularly in developing novel materials with specific electronic properties. This exploration broadens the scope of its application beyond traditional chemistry.

Research Insights

Recent studies have investigated the use of pyrrolidine derivatives in creating conductive polymers and nanomaterials. The incorporation of 2-(3,4-Dichlorophenyl)pyrrolidine into polymer matrices has shown promise in enhancing electrical conductivity and stability.

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as 2-(3,4-dichlorophenyl)pyrrolidine, are known to interact with various biological targets . The specific target can vary depending on the compound’s structure and the presence of additional functional groups .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a manner that is influenced by the stereochemistry of the molecule and the spatial orientation of substituents . This interaction can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that 2-(3,4-Dichlorophenyl)pyrrolidine may interact with multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like 2-(3,4-dichlorophenyl)pyrrolidine is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s worth noting that pyrrolidine derivatives have been reported to exhibit a wide range of biological activities , suggesting that 2-(3,4-Dichlorophenyl)pyrrolidine may have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors , which could potentially be affected by environmental conditions.

Biochemische Analyse

Biochemical Properties

2-(3,4-Dichlorophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of 2-(3,4-Dichlorophenyl)pyrrolidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of action of 2-(3,4-Dichlorophenyl)pyrrolidine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific protein sites, altering their conformation and activity. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism. These molecular interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-Dichlorophenyl)pyrrolidine can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to changes in its biochemical properties and cellular effects. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression and cellular metabolism. Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of 2-(3,4-Dichlorophenyl)pyrrolidine can vary with different dosages in animal models. This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For instance, low doses of the compound may have minimal effects on cellular function, while higher doses may result in significant changes in gene expression and cellular metabolism. Additionally, high doses of the compound may lead to toxic or adverse effects, such as cell death or tissue damage. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

2-(3,4-Dichlorophenyl)pyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, potentially altering cellular metabolism. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-(3,4-Dichlorophenyl)pyrrolidine within cells and tissues are critical for understanding its biochemical properties and potential therapeutic applications. The compound may interact with transporters or binding proteins, influencing its localization and accumulation within cells and tissues. For instance, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. Understanding these transport and distribution mechanisms is essential for designing experiments and interpreting results in biochemical research .

Subcellular Localization

The subcellular localization of 2-(3,4-Dichlorophenyl)pyrrolidine can influence its activity and function. This includes any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)pyrrolidine typically involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes:

Condensation Reaction: 3,4-dichlorobenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of 2-(3,4-Dichlorophenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3,4-Dichlorophenyl)pyrrole

- 2-(3,4-Dichlorophenyl)piperidine

- 2-(3,4-Dichlorophenyl)imidazole

Uniqueness

2-(3,4-Dichlorophenyl)pyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyrrolidine ring and the dichlorophenyl group contributes to its unique properties, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-(3,4-Dichlorophenyl)pyrrolidine, a chiral compound with the molecular formula C10H11Cl2N and a molecular weight of 216.10 g/mol, has garnered attention in medicinal chemistry due to its potential pharmacological applications. The presence of a dichlorophenyl group enhances its lipophilicity, which may influence its biological activity and interaction with various molecular targets.

Pharmacological Potential

Research indicates that 2-(3,4-Dichlorophenyl)pyrrolidine acts as a ligand for various biological receptors and enzymes. Its structural characteristics allow it to engage in significant interactions within biological systems, particularly in the context of neurodegenerative diseases and cancer therapy.

Key Findings

- Neuroprotective Effects : Studies have shown that derivatives of pyrrolidine compounds can inhibit c-Jun N-terminal Kinase 3 (JNK3), a target for Alzheimer's disease treatment. For example, a compound related to 2-(3,4-Dichlorophenyl)pyrrolidine demonstrated an IC50 value of 2.69 nM against JNK3, indicating potent inhibitory activity .

- Antitumor Activity : In vivo studies have demonstrated that compounds similar to 2-(3,4-Dichlorophenyl)pyrrolidine can inhibit tumor growth. For instance, treatments showed up to 53% inhibition in tumor growth in nude mice models when administered at specific dosages .

- Anticonvulsant Activity : Compounds featuring similar structural motifs have exhibited anticonvulsant properties, suggesting that 2-(3,4-Dichlorophenyl)pyrrolidine may also possess such effects. Testing indicated significant protection against seizures in animal models .

Structure-Activity Relationship (SAR)

The biological activity of 2-(3,4-Dichlorophenyl)pyrrolidine can be significantly influenced by its structural modifications. The dichlorination at positions 3 and 4 of the phenyl ring enhances binding affinity and biological efficacy compared to other derivatives lacking these substitutions.

| Compound | IC50 (nM) | Target | Activity Description |

|---|---|---|---|

| Compound related to 2-(3,4-Dichlorophenyl)pyrrolidine | 2.69 | JNK3 | High selectivity and potent inhibition |

| Similar pyrrolidine derivatives | Varies | Tumor cells | Up to 53% tumor growth inhibition |

| Related anticonvulsants | Varies | Seizure models | Significant protection against seizures |

Case Studies

- Neurodegenerative Disease Treatment : A study focused on designing inhibitors for JNK3 revealed that modifications on the pyrrolidine scaffold significantly enhanced inhibitory activity against this kinase, emphasizing the importance of structure in therapeutic applications .

- Cancer Therapy : In a preclinical model involving MDA-MB-231 breast cancer cells, treatment with specific pyrrolidine derivatives resulted in substantial apoptosis and tumor growth inhibition, highlighting their potential as anticancer agents .

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTITXVXGJJQFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392553 | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-82-1 | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.